molecular formula C8H12O2 B1381982 1-(Furan-3-yl)-2-methylpropan-2-ol CAS No. 1523101-77-0

1-(Furan-3-yl)-2-methylpropan-2-ol

Cat. No.: B1381982
CAS No.: 1523101-77-0
M. Wt: 140.18 g/mol
InChI Key: LAEUHZOFKVWJDB-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-methylpropan-2-ol is an organic compound that features a furan ring substituted at the third position with a 2-methylpropan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-methylpropan-2-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3-furylmagnesium bromide with acetone, followed by hydrolysis to yield the desired product.

    Aldol Condensation: Another method involves the aldol condensation of furfural with acetone, followed by reduction of the resulting intermediate.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of biomass-derived furfural as a starting material and employing catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-(Furan-3-yl)-2-methylpropan-2-one.

    Reduction: 1-(Furan-3-yl)-2-methylpropane.

    Substitution: 5-nitro-1-(Furan-3-yl)-2-methylpropan-2-ol or 5-bromo-1-(Furan-3-yl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(Furan-3-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-(Furan-3-yl)-2-methylpropan-2-ol exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Furfuryl Alcohol: Similar in structure but lacks the 2-methylpropan-2-ol group.

    2-Furanmethanol: Another furan derivative with a hydroxymethyl group at the second position.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the fifth position.

Uniqueness: 1-(Furan-3-yl)-2-methylpropan-2-ol is unique due to the presence of both the furan ring and the 2-methylpropan-2-ol group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(furan-3-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEUHZOFKVWJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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